molecular formula C29H31Cl2F3N4O3 B609181 3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride

3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride

Cat. No.: B609181
M. Wt: 611.5 g/mol
InChI Key: DNMWHXHMDZCGEX-GHVWMZMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

ML 786 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit wild-type B-Raf and C-Raf . It also inhibits Abl-1, DDR2, EPHA2, KDR, and RET tyrosine kinase activity . The IC50 values for V600EΔB-Raf, wt B-Raf, and C-Raf are 2.1, 4.2, and 2.5 nM respectively .

Cellular Effects

ML 786 dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits the kinase phosphorylation of extracellular signal-regulated kinase (ERK) in A375 cells . This inhibition of ERK formation can attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation .

Molecular Mechanism

The molecular mechanism of action of ML 786 dihydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent Raf kinase inhibitor, inhibiting the activity of several kinases including B-Raf V600E, C-Raf, and wild-type B-Raf . This inhibition can lead to a decrease in ERK formation, which can in turn attenuate tumor growth .

Temporal Effects in Laboratory Settings

The effects of ML 786 dihydrochloride can change over time in laboratory settings. For instance, it has been found to strongly inhibit the Raf pathway in vivo following a 75 or 100 mg/kg oral dose

Dosage Effects in Animal Models

In animal models, the effects of ML 786 dihydrochloride can vary with different dosages. For example, it has been found to inhibit the subcutaneous A375 M xenografts in immunocompromised mice when administered at a dosage of 75 mg/kg

Metabolic Pathways

Given its role as a Raf kinase inhibitor, it likely interacts with enzymes or cofactors involved in the MAPK signal transduction pathway .

Preparation Methods

The synthesis of ML 786 dihydrochloride involves multiple steps, starting with the preparation of the core naphthyridinone structure. The synthetic route typically includes:

Industrial production methods for ML 786 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

ML 786 dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ML 786 dihydrochloride has a wide range of scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

ML 786 dihydrochloride is unique due to its high potency and selectivity for Raf kinases. Similar compounds include:

Compared to these compounds, ML 786 dihydrochloride offers a more selective inhibition of Raf kinases, making it a valuable tool for studying specific kinase pathways and developing targeted therapies.

Properties

IUPAC Name

3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMWHXHMDZCGEX-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31Cl2F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride

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